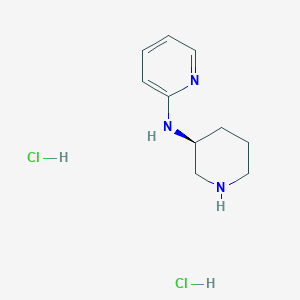

(S)-N-(piperidin-3-yl)pyridin-2-amine 2HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-N-(piperidin-3-yl)pyridin-2-amine 2HCl is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of a piperidine ring attached to a pyridine ring, with an amine group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(piperidin-3-yl)pyridin-2-amine 2HCl typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Attachment of the Piperidine Ring to the Pyridine Ring: This step involves the formation of a carbon-nitrogen bond between the piperidine and pyridine rings. This can be achieved through nucleophilic substitution reactions or other suitable methods.

Introduction of the Amine Group: The amine group is introduced at the 2-position of the pyridine ring through amination reactions, which can involve the use of ammonia or other amine sources.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(piperidin-3-yl)pyridin-2-amine 2HCl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as the corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

(S)-N-(piperidin-3-yl)pyridin-2-amine 2HCl has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is used in the study of biological processes and as a tool for investigating the function of specific proteins or enzymes.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-N-(piperidin-3-yl)pyridin-2-amine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target of interest.

Comparison with Similar Compounds

(S)-N-(piperidin-3-yl)pyridin-2-amine 2HCl can be compared with other similar compounds, such as:

®-N-(piperidin-3-yl)pyridin-2-amine 2HCl: The enantiomer of the compound, which may have different biological activity and properties.

N-(piperidin-3-yl)pyridin-2-amine: The non-chiral version of the compound, which lacks the specific stereochemistry of the (S)-enantiomer.

Pyridin-2-amine derivatives: Other compounds with similar structures but different substituents on the pyridine ring.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both the piperidine and pyridine rings, which contribute to its distinct chemical and biological properties.

Biological Activity

(S)-N-(piperidin-3-yl)pyridin-2-amine 2HCl is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

The compound exhibits its biological activity primarily through interactions with various receptor systems, particularly in the central nervous system (CNS). It has been identified as a selective ligand for the dopamine D4 receptor, which is implicated in several neuropsychiatric disorders. The affinity for this receptor suggests potential applications in treating conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Antimicrobial Properties

Research indicates that this compound demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for treating infections caused by resistant strains .

Antitumor Activity

In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has been tested against human non-small cell lung cancer (NSCLC) cells, where it demonstrated significant inhibition of cell growth with IC50 values in the low micromolar range . The compound's ability to inhibit specific kinase pathways involved in tumor growth further supports its potential as an anticancer agent.

Case Studies

- Dopamine D4 Receptor Ligands : A study focused on the design and synthesis of ligands related to this compound showed that modifications to the piperidine structure could enhance selectivity and affinity for the D4 receptor, indicating a promising direction for developing new antipsychotic medications .

- Antibacterial Evaluation : In another study, derivatives of this compound were synthesized and evaluated for their antibacterial properties. Results indicated that certain modifications led to enhanced activity against common pathogens responsible for respiratory and urinary tract infections .

Data Summary

Properties

IUPAC Name |

N-[(3S)-piperidin-3-yl]pyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9;;/h1-2,5,7,9,11H,3-4,6,8H2,(H,12,13);2*1H/t9-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROWVMSFNPTOLE-WWPIYYJJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC2=CC=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)NC2=CC=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.